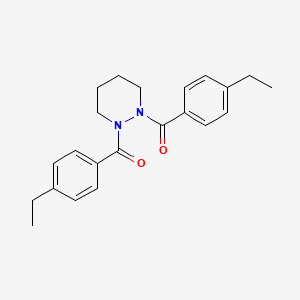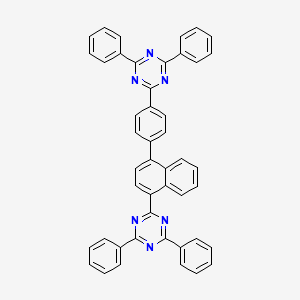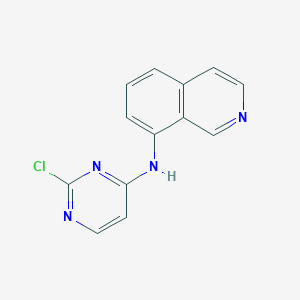
Pyridazine, 1,2-bis(4-ethylbenzoyl)hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is a complex organic compound characterized by its unique structure, which includes a tetrahydropyridazinyl group and two ethyl-benzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridazinyl core, followed by the introduction of the ethyl-benzoyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
[2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
Chemistry
In chemistry, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
相似化合物的比较
Similar Compounds
- [2-(4-Methyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-methyl-phenyl)-methanone
- [2-(4-Propyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-propyl-phenyl)-methanone
- [2-(4-Butyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-butyl-phenyl)-methanone
Uniqueness
Compared to similar compounds, [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of [2-(4-Ethyl-benzoyl)-tetrahydro-pyridazin-1-yl]-(4-ethyl-phenyl)-methanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
887582-21-0 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
[2-(4-ethylbenzoyl)diazinan-1-yl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C22H26N2O2/c1-3-17-7-11-19(12-8-17)21(25)23-15-5-6-16-24(23)22(26)20-13-9-18(4-2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 |
InChI 键 |
CHWBCXCWVFVMRP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCN2C(=O)C3=CC=C(C=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)




![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
![[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)

